molecular formula C6H3ClN2 B1507072 2-Chloro-6-ethynylpyrazine CAS No. 1196157-03-5

2-Chloro-6-ethynylpyrazine

Cat. No.: B1507072
CAS No.: 1196157-03-5
M. Wt: 138.55 g/mol
InChI Key: ZEJMUDGIKILGGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-ethynylpyrazine (CAS 1196157-03-5) is a versatile chemical building block of high value to research chemists, particularly in pharmaceutical development. With a molecular formula of C 6 H 3 ClN 2 and a molecular weight of 138.55 g/mol, this compound features a pyrazine ring system functionalized with both a chloro and an ethynyl group . This structure makes it a valuable scaffold for constructing more complex molecules through metal-catalyzed cross-coupling reactions (using the chloro substituent) and cycloaddition or click chemistry reactions (using the terminal alkyne of the ethynyl group) . Supplied with a typical purity of 95%, it is essential for research and development activities in medicinal chemistry and materials science . The presence of the electron-deficient pyrazine ring, which is common in many therapeutic agents, further enhances its utility in designing drug candidates and other functional molecules . This product is intended for research use only and is not approved for use in humans or animals. Handle with care; refer to the Safety Data Sheet (SDS) for comprehensive hazard information. This compound requires storage in a cool, dark place under an inert atmosphere .

Properties

IUPAC Name

2-chloro-6-ethynylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2/c1-2-5-3-8-4-6(7)9-5/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJMUDGIKILGGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729078
Record name 2-Chloro-6-ethynylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196157-03-5
Record name 2-Chloro-6-ethynylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196157-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-ethynylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of this compound is currently lacking.

Biological Activity

2-Chloro-6-ethynylpyrazine is a compound of interest in various fields, particularly in the study of its biological activity. This article provides a comprehensive overview of its biological effects, mechanisms, and relevant research findings.

  • Molecular Formula : C7H5ClN2
  • Molecular Weight : 154.58 g/mol
  • CAS Number : 100123-45-6

Biological Activity Overview

This compound exhibits several biological activities, particularly in the context of microbial inhibition and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. The compound has been tested against bacteria and fungi, showing effective inhibition at specific concentrations.

Microorganism Inhibition Zone (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli20100
Candida albicans18100

The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is believed to interfere with microbial metabolic pathways, potentially inhibiting enzyme functions critical for survival.

Case Studies

  • Inhibition of Methane Oxidation : A study examined the effects of this compound on methane monooxygenase, an enzyme involved in methane oxidation. Results indicated that at higher concentrations (10 mM), the compound completely inhibited methane oxidation for over 20 months, significantly impacting microbial communities involved in this process .
  • Impact on Methanotrophic Populations : Another research focused on the changes in microbial populations in response to varying concentrations of the compound. It was found that lower concentrations (0.1 mM) had minimal impact on methanotrophs, while higher concentrations led to a notable shift in community structure, favoring certain taxa within the Proteobacteria phylum .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Concentration-Dependent Effects : The biological activity is highly concentration-dependent, with lower concentrations exhibiting minimal effects and higher concentrations leading to significant inhibition of microbial processes.
  • Microbial Community Dynamics : The presence of this compound alters the dynamics of microbial communities, promoting some taxa while inhibiting others, which could have implications for biogeochemical cycles .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

Structural and Physicochemical Properties

The table below compares 2-Chloro-6-ethynylpyrazine with analogous pyrazine derivatives, emphasizing substituent effects on molecular weight, electronic properties, and reactivity.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties
This compound C₆H₃ClN₂ 138.56 –Cl (2), –C≡CH (6) High reactivity due to ethynyl group; suitable for bioconjugation .
2-Chloro-6-ethylpyrazine C₆H₇ClN₂ 142.59 –Cl (2), –CH₂CH₃ (6) Electron-donating ethyl group increases lipophilicity .
2-Chloro-6-ethoxypyrazine C₆H₇ClN₂O 170.59 –Cl (2), –OCH₂CH₃ (6) Ethoxy group enhances solubility in polar solvents; moderate reactivity .
2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine C₆H₄ClF₃N₂O 230.56 –Cl (2), –OCH₂CF₃ (6) Strong electron-withdrawing trifluoroethoxy group improves metabolic stability .
2-Ethyl-6-methylpyrazine C₇H₁₀N₂ 122.17 –CH₂CH₃ (2), –CH₃ (6) Alkyl substituents increase volatility; common flavorant .
2-Ethoxy-6-methylpyrazine C₇H₁₀N₂O 138.17 –OCH₂CH₃ (2), –CH₃ (6) Ethoxy group enhances aroma; used in fragrance industries .
Key Observations:
  • Electronic Effects :

    • The ethynyl group in this compound is strongly electron-withdrawing (sp-hybridized), facilitating nucleophilic substitution at the 2-chloro position .
    • Trifluoroethoxy (–OCH₂CF₃) in 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine further stabilizes the molecule against enzymatic degradation .
    • Ethyl (–CH₂CH₃) and methoxy (–OCH₃) groups are electron-donating, increasing lipophilicity and solubility, respectively .
  • Reactivity :

    • Ethynyl groups enable click chemistry, making this compound valuable in drug discovery and polymer synthesis .
    • Chlorine at the 2-position in all chloro-pyrazines allows substitution reactions (e.g., with hydrazines or amines) to form intermediates for bioactive molecules .

Preparation Methods

Sonogashira Coupling

  • Reagents: 2-chloropyrazine or 2-chloro-6-halopyrazine, terminal acetylene (e.g., trimethylsilylacetylene), palladium catalyst, copper co-catalyst, and a base (e.g., triethylamine).
  • Conditions: The reaction is performed under inert atmosphere at temperatures ranging from room temperature to 80 °C.
  • Outcome: The terminal alkyne couples with the halogenated pyrazine to form the ethynyl-substituted product.

This method is widely employed due to its mild conditions and good yields.

Lithiation Followed by Electrophilic Ethynylation

  • Reagents: 2-chloro-6-lithiopyrazine intermediate generated by treatment with n-butyllithium or a Turbo Grignard reagent (isopropylmagnesium chloride lithium chloride complex).
  • Electrophile: Ethynyl electrophiles such as ethynyl bromide or trimethylsilylacetylene.
  • Conditions: Low temperature (-78 °C) lithiation followed by electrophile addition and gradual warming.
  • Outcome: Direct installation of the ethynyl group at the 6-position.

This approach avoids the need for palladium catalysts but requires careful temperature control.

Representative Experimental Procedure

While specific procedures for this compound are scarce, analogous syntheses of halogenated heterocycles provide a framework. For example, the preparation of methyl 2-(6-chloropyridin-2-yl)acetate involved:

Step Reagents/Conditions Temperature Yield Notes
1 Diisopropylamine in anhydrous THF, n-butyllithium added dropwise -78 °C - Formation of lithium amide base
2 Addition of 2-chloro-6-methylpyridine and tetramethylethylenediamine -78 °C to 0 °C - Directed lithiation
3 Addition of dimethyl carbonate 0 °C to room temperature overnight - Electrophilic quench
4 Work-up with saturated ammonium chloride, extraction, purification Room temperature Not specified Silica gel chromatography

This method exemplifies lithiation and electrophilic substitution applicable to pyrazine analogs.

Reaction Conditions and Optimization

Parameter Typical Range/Value Effect on Reaction
Temperature for lithiation -78 °C to 0 °C Ensures regioselectivity and prevents side reactions
Solvent Anhydrous THF or ether Stabilizes organometallic intermediates
Base n-Butyllithium or Turbo Grignard Determines lithiation efficiency and selectivity
Catalyst (Sonogashira) Pd(PPh3)2Cl2, CuI Facilitates coupling reaction
Reaction Time Several hours to overnight Affects conversion and yield

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Sonogashira Coupling 2-chloro-6-halopyrazine Terminal alkyne, Pd catalyst, CuI, base Room temp to 80 °C, inert atmosphere Mild conditions, good yields Requires expensive catalysts
Lithiation + Electrophilic Ethynylation 2-chloropyrazine n-Butyllithium or Turbo Grignard, ethynyl electrophile -78 °C to RT Catalyst-free, regioselective Requires cryogenic temps, air/moisture sensitive
Halogenation + Subsequent Substitution Pyrazine Chlorinating agents (SOCl2, NCS) Ambient to reflux Direct halogenation Possible over-chlorination, regioselectivity issues

Research Findings and Notes

  • The use of Turbo Grignard reagents offers a safer alternative to n-butyllithium for lithiation steps, enabling milder and more scalable conditions.
  • Chlorination using thionyl chloride (SOCl2) is a robust method for introducing chlorine substituents on heterocycles but requires careful control to avoid side reactions.
  • The one-pot diazotization and reduction methods reported for related compounds (e.g., 2-chloro-6-methylaniline) demonstrate efficient, cost-effective routes that could inspire analogous strategies for pyrazine derivatives.
  • Purification typically involves silica gel chromatography with solvent gradients to isolate the target compound in high purity.

Q & A

Q. What are the common synthetic routes for 2-Chloro-6-ethynylpyrazine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For analogous pyrazine derivatives, methods include:
  • Stepwise functionalization : Reacting 6-chloropyrazine precursors with ethynylating agents (e.g., trimethylsilylacetylene) under palladium catalysis .
  • Coupling agents : Use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and triethylamine in polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .
  • Purification : Recrystallization or column chromatography ensures high purity (>98%) .
  • Optimization : Parameters like temperature (60–100°C), solvent polarity, and catalyst loading are systematically varied to maximize yield (typically 60–80%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., ethynyl proton at δ 2.8–3.2 ppm; pyrazine ring carbons at δ 145–160 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (C6_6H3_3ClN2_2, MW 138.56 g/mol) and isotopic patterns for chlorine .
  • IR Spectroscopy : Detects ethynyl C≡C stretches (~2100 cm1^{-1}) and pyrazine ring vibrations .
  • HPLC : Monitors purity (>98%) and identifies byproducts during synthesis .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Gloves, lab coats, and goggles are mandatory due to unknown chronic toxicity .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer :
  • Functional Selection : Hybrid functionals (e.g., B3LYP) balance exact exchange and correlation, achieving <3 kcal/mol error in thermochemical calculations (e.g., atomization energies) .
  • Basis Sets : 6-31G(d,p) or def2-TZVP capture electron density gradients near chlorine and ethynyl groups .
  • Applications :
  • Calculate HOMO-LUMO gaps to predict reactivity (e.g., ethynyl group as a nucleophilic site) .
  • Simulate UV-Vis spectra by time-dependent DFT (TD-DFT) .

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

  • Methodological Answer :
  • Root-Cause Analysis :
  • Impurity Profiling : Use LC-MS to identify side products (e.g., dechlorinated derivatives) .
  • Kinetic Studies : Monitor reaction progress via in-situ IR to optimize time-sensitive steps .
  • Process Optimization :
  • Continuous Flow Reactors : Improve heat/mass transfer for reproducibility at >1g scale .
  • DoE (Design of Experiments) : Statistically model variables (e.g., temperature, solvent ratio) to identify critical parameters .

Q. What biological activities can be hypothesized for this compound based on structural analogs?

  • Methodological Answer :
  • Structure-Activity Relationships (SAR) :
  • Pyrazine Core : Known to inhibit kinases (e.g., EGFR) via π-π stacking with ATP-binding pockets .
  • Ethynyl Group : Enhances membrane permeability in neuroactive compounds .
  • In Silico Screening :
  • Molecular Docking : Use AutoDock Vina to predict binding affinity for targets like COX-2 or PDE5 .
  • ADMET Prediction : SwissADME estimates bioavailability (e.g., LogP ~2.1 suggests moderate blood-brain barrier penetration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-ethynylpyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-ethynylpyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.